molecular formula C47H68O5 B3025924 Didocosahexaenoin CAS No. 124538-05-2

Didocosahexaenoin

カタログ番号 B3025924
CAS番号: 124538-05-2
分子量: 713.0 g/mol
InChIキー: MXYFTPKXCFFQRG-GZSOIYOPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Didocosahexaenoin is a diacylglycerol that contains docosahexaenoic acid (DHA) at two positions .


Synthesis Analysis

This compound has been analyzed in the context of applications such as the analysis of oligomers in Omega-3 free fatty acids .


Molecular Structure Analysis

The molecular structure of small molecule compounds like this compound can be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

This compound is a diacylglycerol that contains docosahexaenoic acid (DHA) at two positions . It is slightly soluble in chloroform and has a solubility of 10 mg/ml in DMF and ethanol .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C47H68O5 and a formula weight of 713.1 . It is slightly soluble in chloroform and has a solubility of 10 mg/ml in DMF and ethanol .

科学的研究の応用

Omega-3 Fatty Acids in Chemotherapy and Radiotherapy

Didocosahexaenoin, as a component of omega-3 fatty acids, has shown promise in oncology, particularly when used in conjunction with chemotherapy and radiotherapy. A systematic review highlighted the beneficial effects of omega-3 fatty acid supplementation, including this compound, on treatment outcomes for cancer patients. These benefits ranged from the preservation of body composition to potential improvements in patient survival and treatment efficacy. However, it's crucial to note that while some outcomes like body composition were evident, other important outcomes such as tumor size reduction or extended patient survival were not observed (Silva, Fabre, & Waitzberg, 2015).

Lipid Profile Modulation

This compound has been investigated for its impact on lipid profiles, specifically its potential differential effects on lipoproteins and triglycerides. A review analyzing the effects of this compound and eicosapentaenoic acid on lipid parameters found that this compound-containing supplements were associated with significant increases in both low-density lipoprotein cholesterol (LDL-C) and high-density lipoprotein cholesterol (HDL-C) compared to eicosapentaenoic acid. This suggests that while both components of omega-3 fatty acids can influence lipid metabolism, they may do so in distinct ways, with this compound having a more pronounced effect on both LDL-C and HDL-C levels (Jacobson, Glickstein, Rowe, & Soni, 2012).

Anticancer Properties in Hematological Malignancies

In the realm of hematological malignancies, this compound, as a form of omega-3 polyunsaturated fatty acid, has exhibited notable anticancer properties. A systematic review emphasized the selective induction of apoptosis and growth inhibition of cancer cells by this compound and eicosapentaenoic acid. These fatty acids also appear to enhance the sensitivity of different cell lines to specific antineoplastic drugs, positioning them as potential adjuncts to conventional cancer treatments. The review underscores the need for further research to explore the utilization of these fatty acids in clinical settings, particularly concerning their synergistic effects with existing therapeutic regimens (Moloudizargari, Mortaz, Asghari, Adcock, Redegeld, & Garssen, 2018).

作用機序

Target of Action

Didocosahexaenoin, also known as (4’Z,7’Z,10’Z,13’Z,16’Z,19’Z)-4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, diester with 1,2,3-propanetriol, is a derivative of docosahexaenoic acid (DHA), an omega-3 fatty acid Dha, from which this compound is derived, is known to interact with various cell types, including carcinoma cells .

Mode of Action

Studies suggest that it induces stronger cytotoxicity than dha in human prostate carcinoma cells in a dose- and time-dependent manner . The mechanism of action is likely to involve an increase in the level of reactive oxygen species (ROS), loss in the mitochondrial membrane potential, externalization of phosphatidyl serine, and increase in the caspase 3/7 activity .

Biochemical Pathways

This compound, like DHA, may affect several biochemical pathways. For instance, DHA has been shown to attenuate hyperglycemia through the microbiome-gut-organs axis . It is also known to influence the polyol and hexosamine pathways, protein kinase C activation, and the formation of advanced glycation end products (AGEs) . These pathways are likely to be affected by this compound as well, given its structural similarity to DHA.

Pharmacokinetics

It is reasonable to assume that, like dha, this compound would be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

This compound has been shown to induce cytotoxicity with high selectivity and higher potency than DHA in human prostate carcinoma cells . This cytotoxicity is likely due to an increase in the level of ROS, loss in the mitochondrial membrane potential, externalization of phosphatidyl serine, and increase in the caspase 3/7 activity . These changes at the molecular and cellular level could potentially lead to the death of carcinoma cells.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of the compound . Additionally, host factors such as age, sex, genetic makeup, and health status can also influence the action of this compound .

将来の方向性

Didocosahexaenoin has been studied for its protective effect on the decline in brain function . It has been shown to induce stronger cytotoxicity than DHA in human prostate carcinoma cells . The mechanism of action is likely to involve an increase in the level of ROS, loss in the mitochondrial membrane potential as well as externalisation of phosphatidyl serine and increase in the caspase 3/7 activity . This suggests potential for use in adjuvant therapy or combination therapy with conventional chemotherapeutic drugs .

特性

IUPAC Name

[3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46(49)51-43-45(48)44-52-47(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,23-26,29-32,35-38,45,48H,3-4,9-10,15-16,21-22,27-28,33-34,39-44H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-,37-35-,38-36-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYFTPKXCFFQRG-GZSOIYOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC(O)COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H68O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

713.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(22:6n3/0:0/22:6n3)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0056386
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Didocosahexaenoin
Reactant of Route 2
Reactant of Route 2
Didocosahexaenoin
Reactant of Route 3
Reactant of Route 3
Didocosahexaenoin
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Didocosahexaenoin
Reactant of Route 5
Didocosahexaenoin
Reactant of Route 6
Reactant of Route 6
Didocosahexaenoin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。